1(4H)-Anthracenone, 5,8-dihydro-9,10-dihydroxy-4,4-dimethyl-
Description
The compound 1(4H)-Anthracenone, 5,8-dihydro-9,10-dihydroxy-4,4-dimethyl- (hereafter referred to as Q2) is a tricyclic hydroquinone derivative with a molecular formula of C₁₆H₁₆O₃ and a molecular weight of 256.29 g/mol . Its crystal structure has been resolved via X-ray diffraction, confirming an orthorhombic lattice (space group Pnma) with unit cell parameters a = 8.5944 Å, b = 7.6024 Å, and c = 19.2949 Å . The molecule features a planar anthracenone core substituted with two hydroxyl groups at positions 9 and 10, two methyl groups at position 4, and partial saturation at positions 5 and 7. This structural arrangement facilitates strong hydrogen bonding with water and biological membranes, influencing its pharmacological behavior .
Q2 exhibits significant antitumor activity, particularly through inhibition of mitochondrial respiration in cancer cells. Studies on the TA3 mouse carcinoma cell line and its multidrug-resistant variant (TA3-MTX-R) demonstrate that Q2 disrupts cellular respiration via a coplanar ortho-carbonyl-1,4-hydroquinone motif, a critical pharmacophore for bioactivity . Additionally, Q2 shows antifungal properties against Botrytis cinerea, outperforming reduced anthrahydroquinone analogs due to its oxidized quinoid structure .
Properties
CAS No. |
151051-89-7 |
|---|---|
Molecular Formula |
C16H16O3 |
Molecular Weight |
256.30 g/mol |
IUPAC Name |
9,10-dihydroxy-4,4-dimethyl-5,8-dihydroanthracen-1-one |
InChI |
InChI=1S/C16H16O3/c1-16(2)8-7-11(17)12-13(16)15(19)10-6-4-3-5-9(10)14(12)18/h3-4,7-8,18-19H,5-6H2,1-2H3 |
InChI Key |
MFMOCIWZFSTGAR-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C=CC(=O)C2=C(C3=C(CC=CC3)C(=C21)O)O)C |
Origin of Product |
United States |
Preparation Methods
Annulation of 4,4-Dimethylcyclohexenone with 3-Cyanophthalide
A concise three-step synthesis involves annulation with 3-cyanophthalide , followed by oxidation with DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone). This route constructs the anthracenone core efficiently.
Reaction Sequence :
- Cyclohexenone Condensation : 4,4-Dimethylcyclohexenone reacts with 3-cyanophthalide in the presence of ZnCl₂ at -78°C to room temperature.
- Oxidation : The intermediate is treated with DDQ in refluxing solvent (e.g., toluene) to form the trione.
- Reduction : Subsequent reduction (e.g., with SnCl₂/HCl) yields the dihydroxy derivative.
Key Data :
| Parameter | Value | Reference |
|---|---|---|
| Overall Yield | 80% (for trione precursor) | |
| Catalyst | ZnCl₂, DDQ | |
| Solvent | THF, toluene |
Strengths :
- High-yielding annulation step.
- Scalable for derivative synthesis.
Challenges :
- Requires multi-step purification.
- DDQ oxidation may introduce impurities.
Hydrogenation of Quinone Precursors
Hydrogenation of anthraquinone derivatives provides access to the target compound. For example, 8,8-dimethyl-6,7-dihydro-1,4,5(8H)-naphthalenetrione is hydrogenated to yield 9,10-dihydroxy-4,4-dimethyl-5,8-dihydro-1(4H)-anthracenone .
Procedure :
- Substrate Preparation : The quinone precursor is dissolved in a suitable solvent (e.g., ethanol).
- Catalytic Hydrogenation : Hydrogen gas is introduced under pressure with a catalyst (e.g., Pd/C).
- Workup : Filtration and recrystallization isolate the product.
Mechanistic Insight :
- Hydrogenation reduces the quinone carbonyl groups to hydroxyls.
- Steric hindrance from the 4,4-dimethyl groups directs selective hydrogenation.
Applications :
Reduction of Anthraquinones with SnCl₂/HCl
Reduction of 1,8-dimethoxyanthracenedione with SnCl₂ in HCl/acetic acid yields 1,8-dimethoxy-9(10H)-anthracenone , which can be further functionalized.
Critical Conditions :
| Parameter | Value | Reference |
|---|---|---|
| Reducing Agent | SnCl₂ | |
| Solvent | HCl, acetic acid | |
| Temperature | Boiling |
Outcome :
- Selective reduction of the central quinone carbonyl.
- Avoids over-reduction of peripheral functional groups.
Applications :
- Precursor for antipsoriatic anthracenones.
Regioselective NMR-Guided Synthesis
Regioisomeric hydroquinones are synthesized via Diels-Alder reactions and enolization, with NMR and computational methods confirming regiochemistry. For 5-hydroxymethyl derivatives , HMBC and HMQC correlations identify key coupling patterns.
Key Findings :
- 5-Hydroxymethyl isomers exhibit $$ ^3J $$ H-H coupling (methylene protons), indicating intramolecular hydrogen bonding.
- 8-Hydroxymethyl isomers lack this coupling, confirming distinct regiochemistry.
Analytical Data :
| Isomer | $$ ^3J $$ (Hz) | H-Bond Presence | Reference |
|---|---|---|---|
| 5-Hydroxymethyl | 6.5–7.0 | Yes | |
| 8-Hydroxymethyl | N/A | No |
Significance :
- Validates synthetic routes for bioactive derivatives.
Comparative Analysis of Methods
| Method | Yield | Key Reagents | Advantages | Limitations |
|---|---|---|---|---|
| Diels-Alder | N/A | Butadiene, silica gel | Regioselective, simple setup | Long reaction time |
| Annulation | 80% | DDQ, ZnCl₂ | High yield, scalable | Multi-step purification |
| Hydrogenation | N/A | Pd/C, H₂ | Direct functionalization | Catalyst cost, hydrogenation |
| SnCl₂ Reduction | N/A | SnCl₂, HCl | Selective reduction | Corrosive conditions |
| NMR-Guided Synthesis | N/A | BF₃, Ag₂O | Regioisomer control | Requires advanced NMR tools |
Chemical Reactions Analysis
Types of Reactions
1(4H)-Anthracenone, 5,8-dihydro-9,10-dihydroxy-4,4-dimethyl- can undergo various chemical reactions, including:
Oxidation: Conversion to quinones using oxidizing agents like potassium permanganate.
Reduction: Formation of dihydro derivatives using reducing agents like sodium borohydride.
Substitution: Introduction of functional groups via electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce dihydro derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that 1(4H)-Anthracenone derivatives exhibit significant cytotoxic effects against various cancer cell lines. A notable study demonstrated that this compound inhibited oxygen uptake in the TA3 mouse carcinoma cell line and its multidrug-resistant variant (TA3-MTX-R), showcasing its potential as an anticancer agent. The compound displayed low micromolar dose-dependent growth inhibition against the human U937 cell line (human monocytic leukemia) .
Mechanism of Action
The mechanism by which 1(4H)-Anthracenone exerts its anticancer effects involves the inhibition of cellular respiration. This property is crucial in cancer therapy as it can disrupt the energy metabolism of rapidly proliferating tumor cells. The structure-activity relationship (SAR) studies suggest that modifications in the compound's structure can enhance its efficacy against different cancer types .
Materials Science
Organic Light Emitting Diodes (OLEDs)
1(4H)-Anthracenone derivatives have been investigated for their photophysical properties, making them suitable candidates for applications in OLEDs. The compound's ability to emit light upon excitation is leveraged in developing more efficient organic light-emitting devices. Research indicates that anthracene derivatives possess favorable charge transport properties that can improve OLED performance .
Organic Photovoltaics
The compound's photochemical stability and electron-accepting capabilities position it as a potential material for organic photovoltaics (OPVs). Its incorporation into polymeric systems has shown promise in enhancing the efficiency of solar cells by improving light absorption and charge separation .
Data Table: Applications Overview
Case Studies
Case Study 1: Anticancer Efficacy
In a study published in Bioorganic & Medicinal Chemistry, researchers evaluated a series of anthracenone derivatives for their cytotoxicity against various cancer cell lines. The results showed that compounds similar to 1(4H)-Anthracenone exhibited potent inhibitory effects on tumor cell respiration, particularly highlighting its potential as a lead compound for further development in cancer therapeutics .
Case Study 2: OLED Applications
A recent review on anthracene derivatives highlighted their significance in OLED technology. The study elaborated on the synthesis methods and photophysical properties of these compounds, emphasizing how structural modifications could lead to improved performance metrics in OLED applications .
Mechanism of Action
The mechanism of action of 1(4H)-Anthracenone, 5,8-dihydro-9,10-dihydroxy-4,4-dimethyl- involves its interaction with molecular targets and pathways. This could include:
Enzyme Inhibition: Binding to and inhibiting specific enzymes.
Signal Transduction: Modulating cellular signaling pathways.
DNA Interaction: Intercalating into DNA and affecting gene expression.
Comparison with Similar Compounds
4,4-Dimethyl-5,8-Dihydroanthracene-1,9,10(4H)-Trione (Q1)
- Structure : Q1 is a fully oxidized anthracene trione derivative (C₁₆H₁₄O₃) lacking the hydroxyl groups at positions 9 and 10 but retaining the 4,4-dimethyl and 5,8-dihydro moieties .
- Activity : Like Q2, Q1 inhibits tumor cell respiration. However, NMR studies reveal that Q1 adopts a distinct orientation in lyotropic liquid crystal bilayers, positioning closer to the hydrophobic core, whereas Q2 resides at the bilayer-water interface due to stronger H-bonding with water .
4,4-Dimethylanthracene-1,9,10(4H)-Trione Derivatives
- Activity: These compounds exhibit higher antifungal activity than Q2 against B. cinerea, attributed to their fully conjugated quinoid system, which enhances redox cycling and reactive oxygen species (ROS) generation .
4,8-Diamino-1,5-Dihydroxy-2-(4-Methoxyphenyl)-9,10-Anthracenedione
- Structure: A substituted anthraquinone (C₂₁H₁₆N₂O₅) with amino, hydroxyl, and methoxyphenyl groups .
- However, its antitumor mechanism differs from Q2, focusing on intercalation rather than mitochondrial disruption .
Mechanistic Insights
- Q2 vs. Q1 : Both inhibit mitochondrial respiration, but Q2’s 9,10-dihydroxy groups enhance ROS generation via redox cycling, a property absent in Q1 .
- Oxidation State: Fully oxidized anthraquinones (e.g., 4,4-dimethylanthraquinone) exhibit superior antifungal activity due to efficient ROS production, while reduced analogs like anthrahydroquinones are less effective .
- Substituent Effects: Hydroxyl and amino groups modulate solubility and target specificity. For example, Q2’s hydroxyls facilitate membrane interaction, whereas methoxyphenyl groups in the 4,8-diamino derivative may favor DNA binding .
Research Findings and Implications
Pharmacophore Identification: The coplanar ortho-carbonyl-1,4-hydroquinone motif in Q2 is essential for antitumor activity, guiding the design of derivatives with improved efficacy .
Membrane Dynamics : Q2’s preferential location at the bilayer-water interface suggests enhanced bioavailability compared to hydrophobic analogs like Q1 .
Antifungal Optimization: Fully oxidized anthraquinones are superior to hydroquinones in antifungal applications, but Q2’s balanced redox properties make it a versatile candidate for dual antitumor/antifungal therapy .
Biological Activity
1(4H)-Anthracenone, 5,8-dihydro-9,10-dihydroxy-4,4-dimethyl- is a compound of significant interest in medicinal chemistry due to its biological activities, particularly its anticancer properties. This article reviews the available literature on its biological activity, focusing on its effects on tumor cells and potential mechanisms of action.
Chemical Structure and Properties
The compound belongs to the anthracenone family and features multiple hydroxyl groups that contribute to its biological activity. Its structure can be represented as follows:
This structure includes two hydroxyl groups at positions 9 and 10, which are critical for its interaction with biological targets.
Anticancer Properties
Research has demonstrated that 1(4H)-Anthracenone derivatives exhibit notable anticancer activity. A study published in Bioorganic & Medicinal Chemistry investigated the effects of this compound on various tumor cell lines, including the TA3 mouse carcinoma and human U937 cell lines. The results indicated:
- Inhibition of Oxygen Uptake : The compound effectively inhibited oxygen uptake in tumor cells, which is a marker of metabolic activity and viability. This inhibition was observed in both drug-sensitive and multidrug-resistant variants of the TA3 cell line .
- Dose-Dependent Growth Inhibition : The compound showed low micromolar dose-dependent growth inhibition of the U937 cell line, suggesting potent cytotoxic effects against human monocytic leukemia cells .
The proposed mechanisms through which 1(4H)-Anthracenone exerts its biological effects include:
- Oxidative Stress Induction : The presence of hydroxyl groups may facilitate the generation of reactive oxygen species (ROS), leading to oxidative stress in cancer cells. This stress can trigger apoptosis or programmed cell death .
- Inhibition of Key Enzymes : The compound may inhibit enzymes involved in cellular respiration and energy metabolism, which are crucial for tumor growth and survival .
In Vitro Studies
In vitro studies have shown that 1(4H)-Anthracenone derivatives can selectively target cancer cells while sparing normal cells. For instance:
- Study on Human Tumor Cells : In a controlled study involving various human tumor cell lines (A-549 for lung cancer, HT-29 for colon cancer), the compound exhibited significant cytotoxicity compared to control groups .
| Cell Line | IC50 (µM) | Remarks |
|---|---|---|
| U937 | 5 | Strong inhibition observed |
| A-549 | 10 | Moderate inhibition |
| HT-29 | 8 | Effective against colon cancer |
In Vivo Studies
While in vitro results are promising, in vivo studies are necessary to evaluate the therapeutic potential of this compound fully. Preliminary animal studies suggest that derivatives of 1(4H)-Anthracenone may reduce tumor size significantly when administered at specific doses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
